2-(Cyclopropylmethoxy)-5-methylpyridine

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered aromatic ring containing one nitrogen atom, is a particularly important scaffold. researchgate.net Pyridine derivatives are found in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities including antibacterial, antiviral, and anticancer properties. researchgate.netnih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can influence the molecule's solubility and ability to interact with biological targets. researchgate.netnbinno.com

Structural Framework and Synthetic Considerations

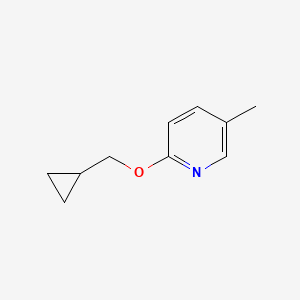

The structure of 2-(Cyclopropylmethoxy)-5-methylpyridine features a pyridine ring substituted at the 2-position with a cyclopropylmethoxy group (-OCH2-c-C3H5) and at the 5-position with a methyl group (-CH3).

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H13NO |

| Key Features | - Pyridine Ring- Cyclopropyl (B3062369) Group- Ether Linkage- Methyl Group |

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution reaction between a halosubstituted pyridine and cyclopropylmethanol (B32771). For instance, 2-chloro-5-methylpyridine (B98176) can be reacted with sodium cyclopropylmethoxide. The sodium cyclopropylmethoxide is typically prepared in situ by reacting cyclopropylmethanol with a strong base like sodium hydride.

The precursor, 2-chloro-5-methylpyridine, is a valuable intermediate in the synthesis of certain herbicides and can be prepared through various methods, including the chlorination of beta-picoline or from 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comgoogle.comepo.org

Overview of Research Trajectories

Current research involving this compound primarily focuses on its utility as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications. While the compound itself may not be the final active ingredient, its structural components are often found in bioactive molecules.

Research trajectories for compounds containing the this compound scaffold or its analogs include:

Medicinal Chemistry: The combination of the pyridine and cyclopropyl moieties is attractive for the design of new therapeutic agents. For example, a structurally related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has been synthesized and evaluated for its antibacterial activity. orientjchem.org This suggests that the cyclopropylmethoxy group can be incorporated into heterocyclic systems to develop new antibacterial agents.

Agrochemicals: Pyridine derivatives are widely used in the agricultural industry as herbicides and pesticides. google.comgoogle.com The synthesis of 2-chloro-5-methylpyridine, a key precursor, is often linked to the production of herbicides. google.comgoogle.com

Drug Discovery: The pyridine nucleus is a common feature in a vast array of drugs. nih.govnih.gov The unique properties conferred by the cyclopropyl group, such as increased metabolic stability and potency, make it a desirable feature in drug candidates. iris-biotech.dehyphadiscovery.com Research has shown that cyclopropyl groups can be strategically incorporated to improve the properties of drug candidates, such as in the development of kinase inhibitors for cancer therapy. iris-biotech.denih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-5-10(11-6-8)12-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVYNMLRNWMBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropylmethoxy 5 Methylpyridine and Its Precursors

Strategies for the Construction of the Pyridine (B92270) Core

The synthesis of the substituted pyridine core is the foundational step. This can be achieved either by constructing the ring system from acyclic precursors through cyclization reactions or by modifying an existing methylpyridine intermediate.

Cyclization Reactions in Pyridine Synthesis

The construction of the pyridine ring is a well-established field in heterocyclic chemistry, with numerous named reactions and modern catalytic methods available. ijpsonline.com These strategies involve the condensation of smaller, acyclic molecules to form the six-membered aromatic ring.

Classical methods such as the Hantzsch Dihydropyridine (B1217469) Synthesis and the Chichibabin Pyridine Synthesis provide reliable routes to substituted pyridines. ijpsonline.comorganic-chemistry.org The Hantzsch synthesis, for example, typically involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), followed by an oxidation step to yield the pyridine ring. The Chichibabin method condenses aldehydes and ketones with ammonia to form the pyridine scaffold. ijpsonline.com

More contemporary approaches offer improved efficiency and substrate scope. These include:

Metal-catalyzed Cyclizations: Transition metals, particularly copper and palladium, can catalyze the [2+2+2] cycloaddition of nitriles and alkynes or other multicomponent reactions to assemble the pyridine core. ijpsonline.comnih.gov

Electrocyclization Reactions: Aza-trienes can undergo 6π-electrocyclization, followed by an elimination or isomerization step, to furnish the aromatic pyridine ring. This method has been successfully applied in the synthesis of various pyridine derivatives. thieme-connect.com

Domino Reactions: One-pot procedures that combine multiple transformations, such as cyclization and oxidative aromatization, have been developed using bifunctional catalysts to streamline the synthesis. organic-chemistry.org

Table 1: Overview of Selected Pyridine Ring Synthesis Strategies

| Synthesis Method | Precursors | Key Features |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Forms a dihydropyridine intermediate that requires subsequent oxidation. organic-chemistry.org |

| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia | A versatile condensation method for pyridine and picoline synthesis. ijpsonline.com |

| Bonnemann Cyclization | Nitrile, Acetylene | A [2+2+2] cycloaddition, often catalyzed by cobalt complexes. ijpsonline.com |

| 6π-Electrocyclization | Aza-trienes | A powerful method for forming the six-membered ring through a concerted thermal or photochemical process. thieme-connect.com |

| Catalyst-Mediated MCRs | Aldehydes, β-keto esters, Anilines, etc. | Utilizes catalysts like Sn(IV) or zeolites for efficient, multi-component assembly of polysubstituted pyridines. nih.gov |

Functionalization of Methylpyridine Intermediates

An alternative and often more direct route to the required scaffold for 2-(cyclopropylmethoxy)-5-methylpyridine involves starting with a pre-formed, simpler methylpyridine and introducing the necessary functional groups. The key precursor for the final etherification step is 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone). google.com

Several synthetic pathways lead to this crucial intermediate:

From 3-Cyano-6-hydroxypyridine: A patented method describes the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. The reaction is carried out using a reduction catalyst like Palladium on carbon (Pd/C) in the presence of an acid and an anionic surfactant, yielding 2-hydroxy-5-methylpyridine. chemicalbook.comgoogle.com

From 2-Bromo-5-methylpyridine: This starting material can be converted to 2-hydroxy-5-methylpyridine through nucleophilic substitution. A common method involves heating with a strong base like potassium tert-butoxide in a high-boiling solvent such as tert-amyl alcohol. chemicalbook.com

From Dihydropyridones: A multi-step process can begin with the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. This is then aminated and cyclized to create 5-methyl-3,4-dihydro-2(1H)-pyridone. Subsequent halogenation and dehydrohalogenation steps yield 2-hydroxy-5-methylpyridine. google.comepo.org This pyridone can then be chlorinated with agents like phosphorus oxychloride or phosgene (B1210022) to produce 2-chloro-5-methylpyridine (B98176), another viable precursor for etherification. google.comepo.org

Installation of the Cyclopropylmethoxy Moiety

Once the 5-methylpyridine core with a suitable leaving group or nucleophilic site at the C2 position is secured, the next critical phase is the introduction of the cyclopropylmethoxy group.

Etherification Strategies

The most common and direct method for forming the ether linkage in this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.

The typical procedure involves:

Deprotonation: The 2-hydroxy-5-methylpyridine precursor is deprotonated using a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide) to form the more nucleophilic pyridin-2-olate anion.

Nucleophilic Attack: The resulting alkoxide is then reacted with a cyclopropylmethyl halide, most commonly (bromomethyl)cyclopropane (B137280) or (chloromethyl)cyclopropane. The alkoxide displaces the halide to form the desired ether bond. orientjchem.org

An alternative approach starts with 2-chloro-5-methylpyridine. In this case, cyclopropylmethoxide, generated by reacting cyclopropylmethanol (B32771) with a strong base, acts as the nucleophile to displace the chloride from the pyridine ring.

Table 2: Typical Conditions for Williamson Ether Synthesis

| Pyridine Precursor | Reagent 1 (Base) | Reagent 2 (Electrophile) | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Hydroxy-5-methylpyridine | Sodium Hydride (NaH) | (Bromomethyl)cyclopropane | DMF, THF | Room Temp. to 60°C |

| 2-Hydroxy-5-methylpyridine | Potassium Carbonate (K₂CO₃) | (Bromomethyl)cyclopropane | Acetone, Acetonitrile | Reflux |

| 2-Chloro-5-methylpyridine | Sodium Cyclopropylmethoxide | N/A | Cyclopropylmethanol, THF | Reflux |

Stereochemical Control in Cyclopropylmethoxy Group Introduction

The parent compound, this compound, is achiral. However, the principles of stereoselective synthesis can be applied to generate chiral analogues by introducing substituents on the cyclopropane (B1198618) ring. The synthesis of enantiomerically pure or enriched substituted cyclopropyl (B3062369) methanols is key to this strategy.

One of the most powerful methods for creating chiral cyclopropanes is the asymmetric Simmons-Smith cyclopropanation . nih.gov This reaction typically involves the cyclopropanation of a chiral allylic alcohol. The resident hydroxyl group directs the diastereoselectivity of the reaction, allowing for the formation of a specific stereoisomer of the cyclopropyl methanol (B129727) product. nih.govresearchgate.net

Other advanced methods for stereoselective synthesis of cyclopropyl alcohols include:

Tandem reactions where asymmetric alkyl or vinyl addition to aldehydes generates chiral allylic zinc alkoxides, which then undergo a directed diastereoselective cyclopropanation in one pot. nih.gov

Stereoselective Grignard reactions and cyclic sulfate (B86663) chemistry have also been employed to construct stereochemically defined cyclopropyl-fused systems. nih.gov

Once the desired chiral substituted cyclopropylmethanol is obtained, it can be converted to a halide and used in the etherification strategies described in section 2.2.1 to produce a chiral analogue of the target molecule.

Regioselective Functionalization and Late-Stage Diversification

After the synthesis of this compound, further structural diversity can be achieved through regioselective functionalization of the pyridine ring. The existing alkoxy and methyl groups direct the reactivity of the ring, making certain positions more susceptible to modification than others.

The pyridine ring is electron-deficient, but the C2-alkoxy group is an electron-donating group, which can influence the sites of electrophilic aromatic substitution. However, direct C-H functionalization using transition metal catalysis is often a more powerful and predictable strategy for late-stage diversification. nih.gov

Key strategies include:

Directed Metalation: The nitrogen atom and the ether oxygen can act as directing groups for metalation (e.g., lithiation) at adjacent positions. This can allow for the regioselective introduction of electrophiles at the C3 or C6 positions.

Halogenation: Selective halogenation can be achieved at the more electron-rich positions of the ring, creating handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). For instance, 2-chloropyridines have been shown to undergo regioselective functionalization at the 4 and 5 positions. mdpi.com

Transition-Metal-Catalyzed C-H Activation: Catalysts based on rhodium, palladium, or iridium can enable the direct coupling of C-H bonds with various partners. nih.govacs.org This allows for the introduction of alkyl, aryl, or other functional groups at specific sites without pre-functionalization, offering an atom-economical route to novel analogues. acs.orgacs.org For instance, rhodium-catalyzed intramolecular C-H functionalization has been used to create complex fused pyridine systems. nih.gov

These late-stage functionalization techniques are invaluable for creating libraries of related compounds for structure-activity relationship studies.

Halogenation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

A primary route to functionalizing the pyridine ring at the 2-position involves the initial introduction of a halogen atom, which then serves as a versatile handle for subsequent cross-coupling reactions or nucleophilic substitution. A crucial intermediate for the synthesis of this compound is 2-chloro-5-methylpyridine.

Halogenation: The synthesis of 2-chloro-5-methylpyridine can be effectively achieved from 5-methyl-2(1H)-pyridone, which exists in tautomeric equilibrium with 2-hydroxy-5-methylpyridine. The transformation of the pyridone into the 2-chloro derivative is a standard procedure that typically employs potent chlorinating agents. google.com A common method involves treating the pyridone with phosphorus oxychloride (POCl₃) or phosgene (COCl₂), often at elevated temperatures in a high-boiling point solvent like 1,2,4-trichlorobenzene. google.comepo.org

The precursor, 5-methyl-2(1H)-pyridone, can itself be prepared from 5-methyl-3,4-dihydro-2(1H)-pyridone through a sequence of halogenation and dehydrohalogenation. google.com The initial halogenation adds halogen atoms across the double bond of the dihydropyridone ring, which is followed by elimination upon heating to yield the aromatic pyridone. epo.org

Suzuki-Miyaura Cross-Coupling: Once the halogenated pyridine precursor is obtained, the Suzuki-Miyaura cross-coupling reaction offers a powerful and widely used method for forming new carbon-carbon bonds. nih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. kochi-tech.ac.jp While the ether linkage in the target molecule is not formed via Suzuki coupling, this reaction is a key advanced methodology for modifying halogenated pyridine precursors to create diverse analogues.

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-chloro-5-methylpyridine. kochi-tech.ac.jp

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. kochi-tech.ac.jp

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. kochi-tech.ac.jp

The efficiency of the Suzuki-Miyaura coupling for heteroaryl chlorides can be influenced by the choice of catalyst, ligands, and reaction conditions. Modern palladium complexes incorporating bulky, electron-rich phosphine (B1218219) ligands have shown high efficacy in these transformations. nih.gov

| Catalyst | Boron Reagent | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Arylboronic acids | Na₃PO₄ | Dioxane | 65 - 100 | nih.gov |

| (NHC)Pd(cinnamyl)Cl | Arylboronic acids | NaHCO₃ | Water | Not specified | researchgate.net |

Directed Ortho-Metalation and Related Methodologies

Directed Ortho-Metalation (DoM) is a powerful strategy for the regiospecific functionalization of aromatic and heteroaromatic rings. baranlab.orgacs.org This methodology circumvents issues with electrophilic aromatic substitution, which can be difficult to control in pyridine systems. The process relies on a "directing metalation group" (DMG), which is a functional group that can coordinate to an organolithium base. baranlab.orgclockss.org This coordination positions the base to deprotonate the ring at the adjacent ortho position, creating a stabilized organolithium intermediate that can then be trapped by various electrophiles. clockss.org

For pyridine systems, the direct reaction with strong bases like n-butyllithium can sometimes lead to nucleophilic addition to the ring rather than deprotonation. clockss.org To avoid this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.org

A variety of DMGs can be used to control the regioselectivity of metalation on a pyridine ring. These groups guide the deprotonation to a specific site, allowing for the precise introduction of substituents. For instance, the N-oxide functionality is a well-established DMG that directs metalation to the C2 position. thieme-connect.com Similarly, an O-carbamate group can direct lithiation to the adjacent position on the pyridine ring. acs.org A one-pot DoM-boronation followed by a Suzuki-Miyaura coupling provides a streamlined approach to creating substituted azabiaryls. acs.org

| Directing Group (DMG) | Position of DMG | Position of Metalation | Base | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | - | C2 / C6 | i-PrMgCl | thieme-connect.com |

| -OC(O)NEt₂ (O-carbamate) | C3 | C4 | sec-BuLi/TMEDA | acs.org |

| -CON(i-Pr)₂ (Amide) | C3 | C4 | sec-BuLi/TMEDA | acs.org |

| -NHCOtBu (Amide) | C2 | C3 | RLi | clockss.org |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals and other fine chemicals, including pyridine derivatives. citedrive.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Several green techniques have been developed for the synthesis of pyridine scaffolds. researchgate.net

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. researchgate.netnih.gov

Use of Green Catalysts: There is a growing interest in replacing traditional heavy metal catalysts with more environmentally benign alternatives. For example, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a greener alternative to palladium or other precious metal catalysts. rsc.org

Multicomponent and One-Pot Reactions: Designing syntheses where multiple bonds are formed in a single operation (one-pot) from three or more starting materials (multicomponent reactions) improves atom economy and reduces the need for purification of intermediates, thereby minimizing solvent waste. researchgate.netnih.gov

Environmentally Friendly Solvents: The use of water, ethanol, or other green solvents in place of hazardous chlorinated or aprotic polar solvents is a major goal of sustainable chemistry. researchgate.net Solvent-free reaction conditions are an even more ideal approach. citedrive.com

| Aspect | Conventional Approach | Green Approach | Reference |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | nih.gov |

| Catalyst | Precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Iron) | rsc.org |

| Process | Multi-step synthesis with isolation | One-pot, multicomponent reactions | researchgate.net |

| Solvent | Chlorinated or aprotic polar solvents | Water, ethanol, or solvent-free | citedrive.comresearchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 2 Cyclopropylmethoxy 5 Methylpyridine

Elucidation of Reaction Pathways for Pyridine (B92270) Ring Transformations

The pyridine ring, while aromatic, possesses a unique electronic character due to the presence of the electronegative nitrogen atom. This inherent feature makes it electron-deficient compared to benzene, which significantly influences its reactivity. Transformations of the pyridine ring in 2-(Cyclopropylmethoxy)-5-methylpyridine can be expected to follow pathways characteristic of substituted pyridines, including electrophilic and nucleophilic substitution, as well as more complex rearrangements and ring-opening reactions under specific conditions.

The interplay between the electron-donating effects of the 5-methyl group and the 2-cyclopropylmethoxy group, and the electron-withdrawing nature of the pyridine nitrogen, will dictate the regioselectivity and feasibility of these transformations. Mechanistic studies on related 2-alkoxypyridines suggest that the reaction pathways are highly dependent on the nature of the attacking reagent and the reaction conditions.

Reactivity of the Cyclopropylmethoxy Group

The cyclopropylmethoxy group introduces a fascinating element of reactivity due to the strained nature of the three-membered ring and the presence of an ether linkage.

The ether bond in the cyclopropylmethoxy group is susceptible to cleavage under strong acidic conditions, typically involving hydrohalic acids (e.g., HBr, HI). The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway. Given that the primary carbocation that would be formed upon departure of the 2-(5-methylpyridyl)oxy group is unstable, an S(_N)2 mechanism is more likely, involving a nucleophilic attack by the halide ion on the methylene (B1212753) carbon of the cyclopropylmethoxy group.

However, the cyclopropylmethyl system is known for its propensity to undergo rapid rearrangement. If a carbocation were to form on the methylene carbon, it could rearrange to a more stable homoallylic cation or a cyclobutyl cation. This rearrangement is a hallmark of the reactivity of cyclopropylmethyl systems and would lead to a mixture of products.

Furthermore, under radical conditions, the cyclopropylmethyl radical can undergo a rapid ring-opening rearrangement to form the but-3-enyl radical. This transformation is often used as a mechanistic probe to detect the presence of radical intermediates in a reaction.

The cyclopropylmethoxy group at the 2-position is expected to influence the electronic properties of the pyridine ring. The oxygen atom, through its lone pairs, can exert a positive mesomeric effect (+M), donating electron density to the ring. This effect would partially counteract the inductive electron-withdrawing effect (-I) of the oxygen and the inherent electron deficiency of the pyridine ring. This electron donation would activate the pyridine ring towards electrophilic attack, more so than an unsubstituted pyridine.

Conversely, the alkoxy group at the 2-position can also stabilize the intermediate formed during nucleophilic aromatic substitution, making it a potential leaving group in such reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further increasing its electron-withdrawing nature. However, the presence of the activating 5-methyl and 2-cyclopropylmethoxy groups would facilitate such reactions. The directing effect of these substituents would likely lead to electrophilic attack at the 3- or 5-positions. The interplay of the directing effects of the nitrogen, the alkoxy group (ortho, para-directing), and the methyl group (ortho, para-directing) would determine the final regiochemical outcome.

Nucleophilic aromatic substitution (S(_N)Ar) on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. acs.org In the case of this compound, the 2-position is already substituted. However, the cyclopropylmethoxy group can potentially act as a leaving group, allowing for nucleophilic substitution at this position, especially if the ring is further activated by electron-withdrawing groups or under harsh reaction conditions.

| Reaction Type | Position of Attack | Influencing Factors | Plausible Products (based on analogues) |

| Electrophilic Substitution | C3 or C5 | Activating effect of alkoxy and methyl groups vs. deactivating effect of ring nitrogen. | 3-Nitro-2-(cyclopropylmethoxy)-5-methylpyridine |

| Nucleophilic Substitution | C2 or C6 | Stabilization of intermediate by ring nitrogen; nature of leaving group. | 2-Amino-5-methylpyridine (if cyclopropylmethoxy acts as a leaving group) |

Oxidation and Reduction Chemistry of the Pyridine and Cyclopropyl (B3062369) Moieties

The pyridine nitrogen is susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity patterns compared to the parent pyridine.

The cyclopropyl group, while generally stable, can undergo oxidative cleavage under certain metabolic conditions, often mediated by cytochrome P450 enzymes. hyphadiscovery.com This can lead to ring-opened products. The high C-H bond dissociation energy of the cyclopropyl group, however, makes it less susceptible to oxidative metabolism compared to other alkyl groups. hyphadiscovery.com

Reduction of the pyridine ring can be accomplished through various methods, including catalytic hydrogenation or with dissolving metals. The conditions of the reduction will determine the extent of saturation, potentially leading to dihydropyridine (B1217469), tetrahydropyridine, or piperidine (B6355638) derivatives. The cyclopropyl group is generally resistant to standard catalytic hydrogenation conditions that reduce aromatic rings.

| Reaction | Reagent | Affected Moiety | Potential Product |

| N-Oxidation | m-CPBA | Pyridine Ring | This compound N-oxide |

| Ring Reduction | H₂, Pd/C | Pyridine Ring | 2-(Cyclopropylmethoxy)-5-methylpiperidine |

| Oxidative Cleavage | Cytochrome P450 | Cyclopropyl Group | Ring-opened metabolites |

Catalytic Applications in Organic Synthesis

While there is no specific information on the catalytic use of this compound, 2-alkoxypyridines have been employed as ligands in transition metal catalysis. The pyridine nitrogen can coordinate to a metal center, and the electronic and steric properties of the substituents at the 2- and 5-positions can modulate the catalytic activity and selectivity of the metal complex.

For instance, chiral 2-alkoxypyridines have been used as ligands in asymmetric catalysis. The cyclopropylmethoxy and methyl groups in the target compound would influence the steric environment around a coordinated metal, which could be exploited in the design of catalysts for specific organic transformations.

Computational and Theoretical Chemistry Studies of 2 Cyclopropylmethoxy 5 Methylpyridine

Quantum Chemical Characterization

Quantum chemical calculations are employed to elucidate the fundamental electronic properties of 2-(Cyclopropylmethoxy)-5-methylpyridine. These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and chemical reactivity. emerginginvestigators.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. emerginginvestigators.orgscirp.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyridine (B92270) ring, which acts as the principal electron donor. The presence of the electron-donating 5-methyl and 2-cyclopropylmethoxy groups further increases the electron density of the ring system. The LUMO, conversely, is anticipated to be distributed over the same aromatic system, representing the region most susceptible to accepting electrons.

Theoretical studies on similar substituted pyridines, such as 3,5-dibromo-2,6-dimethoxy pyridine, provide a basis for estimating the electronic parameters of the title compound. nih.gov The HOMO-LUMO energy gap for many nitrogen-based drug compounds typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org The calculated HOMO and LUMO energies are indicative of the charge transfer that can occur within the molecule. scirp.org

Table 1: Predicted Frontier Orbital Energies for this compound (Based on Analogous Compounds)

| Parameter | Predicted Energy (eV) | Description |

| EHOMO | ~ -6.7 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 5.2 | Difference between ELUMO and EHOMO |

Note: These values are estimations based on computational studies of similarly substituted pyridine derivatives and are presented for illustrative purposes.

The analysis of frontier orbitals helps in understanding the molecule's electronic transitions and its potential role in chemical reactions. The energy gap suggests that this compound is a kinetically stable molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.gov The MEP map illustrates regions of varying electron density, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-deficient areas (positive potential, prone to nucleophilic attack).

In this compound, the most negative potential (red region) is expected to be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. Studies on substituted pyridines confirm that the heterocyclic nitrogen is a region of high electron density. nih.govresearchgate.net The oxygen atom of the cyclopropylmethoxy group would also exhibit a negative potential, though likely less intense than that of the ring nitrogen.

Conversely, the hydrogen atoms of the pyridine ring and the methyl group are expected to be in regions of positive potential (blue), making them susceptible to interactions with nucleophiles. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors. nih.govnih.gov

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies for pyridine derivatives have shown good agreement with experimental data. up.ac.za

By performing DFT calculations, the harmonic vibrational frequencies of this compound can be predicted. This allows for the assignment of characteristic vibrational modes, such as the C-H stretching of the aromatic ring and the cyclopropyl (B3062369) group, C-N and C-O stretching vibrations, and various ring deformation modes. Such theoretical spectra are invaluable for interpreting experimental spectroscopic results and confirming the molecular structure. Theoretical studies on molecules like 3,5-dibromo-2,6-dimethoxy pyridine have successfully used DFT to assign vibrational modes. nih.gov Similarly, computational analysis of 2,5-disubstituted pyridine derivatives has been used to understand their vibrational states. ijres.org

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopropylmethoxy substituent introduces conformational complexity to the this compound molecule. Understanding the molecule's preferred three-dimensional structure and the energy barriers between different conformations is essential for comprehending its physical properties and biological activity.

The most significant conformational flexibility arises from the rotation of the cyclopropyl group. The barrier to rotation around the bond connecting a cyclopropyl group to an adjacent atom can be substantial. For instance, the rotational barrier of a cyclopropyl ring around the planar carbon of a cyclopropylmethyl cation has been estimated to be around 14 kcal/mol. cdnsciencepub.com While the system in this compound is neutral, this indicates that rotation is not free and that specific conformations will be energetically favored. The preferred conformation often involves the bisected arrangement where the plane of the cyclopropyl ring is perpendicular to the plane of the adjacent p-orbitals, which is not directly applicable here but highlights the directional nature of cyclopropyl interactions.

Studies on related molecules like cyclopropylmethylsilane have identified a gauche conformation about the Si-cyclopropyl bond as the most stable. nih.gov This suggests that for this compound, a non-planar (gauche) arrangement between the cyclopropyl ring and the methoxy (B1213986) group is likely to be the low-energy conformation.

Table 2: Estimated Rotational Energy Barriers for Key Bonds

| Rotating Bond | Estimated Barrier (kJ/mol) | Notes |

| C(pyridine)-O | Low to moderate | Influenced by steric hindrance and electronic effects. |

| O-CH₂ | Low | Similar to typical ether linkages. |

| CH₂-C(cyclopropyl) | Moderate | Expected to have distinct energy minima and maxima. |

Note: These are qualitative estimations based on typical values for similar chemical motifs.

The conformation of this compound is also influenced by subtle intramolecular interactions. These can include steric repulsion between the cyclopropylmethyl group and the pyridine ring, as well as potential weak hydrogen bonds or other non-covalent interactions.

The orientation of the cyclopropylmethoxy group at the 2-position of the pyridine ring can lead to steric interactions with the ring itself, particularly the hydrogen at the 3-position. These steric clashes will influence the preferred rotational conformers. Computational studies on other 2-substituted pyridines can provide insight into the likely torsional angles that minimize these repulsive interactions. The presence of the ether oxygen atom could potentially lead to weak intramolecular hydrogen bonds with nearby C-H groups if the geometry is favorable, further stabilizing certain conformations. The analysis of non-covalent interactions is a key component of understanding the conformational preferences in flexible molecules. researchgate.net

Reaction Mechanism Predictions using Computational Methods

Predicting the reaction mechanisms of this compound can be effectively achieved through various computational methods, primarily centered around quantum mechanics. These approaches allow for the detailed exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies, which are crucial for understanding how the molecule might transform under different chemical conditions.

Density Functional Theory (DFT) stands as a prominent method for such investigations. DFT calculations can elucidate the electronic structure of the molecule, providing a foundation for understanding its reactivity. For instance, by mapping the electron density and identifying regions susceptible to nucleophilic or electrophilic attack, researchers can hypothesize likely reaction sites. The energetic profiles of proposed reaction pathways, such as substitution or rearrangement reactions, can be calculated to determine the most favorable mechanism.

A hypothetical reaction, such as the ether cleavage of the cyclopropylmethoxy group or substitution on the pyridine ring, could be modeled. The process would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, intermediates, and products.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Frequency Analysis: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states) and calculating thermodynamic properties.

The data generated from these calculations would allow for the construction of a detailed potential energy surface, offering a quantitative description of the reaction mechanism.

Table 1: Hypothetical Parameters for a DFT Study on a Reaction of this compound

| Parameter | Description | Example Value/Method |

| Functional | The approximation to the exchange-correlation energy. | B3LYP, M06-2X |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311++G(d,p) |

| Solvation Model | Accounts for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) |

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | Calculated in kcal/mol |

| Reaction Enthalpy (ΔH) | The change in heat content during the reaction. | Calculated in kcal/mol |

This table is illustrative and represents typical parameters that would be defined in a computational study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. Unlike static quantum mechanical calculations, MD simulations track the motions of atoms and molecules, offering insights into conformational changes, interactions with solvent molecules, and transport properties.

An MD simulation of this compound would typically involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the intramolecular and intermolecular forces.

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic condensed-phase conditions.

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a desired length of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.

From the simulation trajectory, various properties can be analyzed. For example, the flexibility of the cyclopropylmethoxy group and its preferred orientations relative to the pyridine ring can be determined. Radial distribution functions can be calculated to understand the solvation structure around the molecule.

Table 2: Potential Observables from a Molecular Dynamics Simulation of this compound

| Observable | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms around their average positions, highlighting flexible regions of the molecule. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to solvent molecules. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds with solvent molecules. |

| Radius of Gyration (Rg) | Provides a measure of the molecule's compactness. |

This table outlines key metrics that would be extracted from an MD simulation to characterize the dynamic properties of the compound.

While specific computational studies on this compound are yet to be published, the application of these well-established theoretical methods holds significant promise for elucidating its chemical reactivity and dynamic behavior.

Research on Derivatives of 2 Cyclopropylmethoxy 5 Methylpyridine: Structure Activity Relationships and Molecular Interactions

Design Principles for Pyridine-Based Derivatives

The design of pyridine-based derivatives as biologically active agents is guided by several key principles aimed at optimizing potency, selectivity, and drug-like properties. A common strategy involves structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the modification of the pyridine (B92270) scaffold. nih.govnih.gov For instance, in the design of phosphodiesterase 10A (PDE10A) inhibitors, analysis of the enzyme's active site revealed specific areas that could be exploited to enhance selectivity against other phosphodiesterase family members like PDE3. nih.gov

Fragment-based screening is another powerful approach, where small molecular fragments containing the pyridine motif are screened for binding to the target. nih.gov Hits from this screening can then be optimized and elaborated into more potent leads through iterative parallel synthesis, guided by X-ray co-crystal structures. nih.gov This method allows for the rapid exploration of chemical space and the improvement of ligand efficiency. nih.gov

In Vitro Biochemical and Cellular Investigations of Derivatives

Derivatives based on the pyridine scaffold have been extensively evaluated for their inhibitory activity against a wide range of enzymes. While specific data on 2-(cyclopropylmethoxy)-5-methylpyridine derivatives targeting ACC1 or TRPC6 is limited in the available literature, significant research exists for pyridine-based inhibitors of PDE10A and COX-2.

PDE10A Inhibition: Pyridyl-containing compounds have been identified as potent inhibitors of PDE10A. Structure-based design efforts have focused on modifying substituents on both the pyridine and associated ring systems (like cinnoline) to enhance potency and selectivity. nih.gov For example, modifications to the methyl group on the pyridine ring were explored to exploit structural differences between the active sites of PDE10A and PDE3, successfully improving selectivity. nih.gov

COX-2 Inhibition: The cyclooxygenase-2 (COX-2) isoenzyme is a key target in inflammation and cancer research. nih.gov Pyridine-containing structures are known to exhibit COX-2 inhibitory activity. For example, celecoxib, a well-known COX-2 inhibitor, features a pyrazole (B372694) ring, but other heterocyclic scaffolds, including pyridine, have been investigated. nih.gov Studies on structurally related compounds, such as 2-cyclopentyloxyanisole derivatives, have shown that these molecules can achieve potent COX-2 inhibition, providing a rationale for exploring similar ether-linked pyridine scaffolds. nih.gov

The inhibitory activities of various pyridine derivatives against different enzymes are often quantified by their half-maximal inhibitory concentration (IC50) values, as shown in the table below.

| Compound Class | Target Enzyme | IC50 (nM) |

| Pyridyl-Cinnoline Analogues | PDE10A | Varies with substitution |

| Aminopyridine Derivatives | VRK1 | 150 |

| Pyridine-Urea Derivatives | VEGFR-2 | 3930 - 5000 |

| Pyridine-Oxadiazole Hybrids | PIM-1 Kinase | 14.3 - 42.3 |

| Pyrrolo[3,2-c]pyridine Derivatives | FMS Kinase | 30 - 60 |

This table presents IC50 values for various classes of pyridine derivatives against their respective targets to illustrate the potency that can be achieved with this scaffold. researchgate.netacs.orgacs.orgnih.govmdpi.com

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor. nih.govnumberanalytics.com For pyridine derivatives, these assays have been used to characterize their interactions with targets such as adenosine (B11128) receptors and chemokine receptors. nih.govnih.gov In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The test compound's ability to displace the radioligand is measured, and from this, its binding affinity (often expressed as a Ki or IC50 value) can be determined. nih.gov For example, various 1,4-dihydropyridine (B1200194) and pyridine derivatives were found to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov Similarly, a series of pyridine derivatives were synthesized and tested for their binding affinity to the CXC chemokine receptor type 4 (CXCR4), identifying hits with effective concentrations below 100 nM. nih.gov

The biological effect of an enzyme inhibitor or receptor modulator is ultimately determined by its impact on intracellular signaling pathways. Pyridine-based derivatives have been shown to modulate several key pathways. For instance, inhibitors of PIM-1 kinase, a target in cancer therapy, can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cell lines. acs.orgnih.gov One potent pyridine-based PIM-1 inhibitor significantly increased the population of apoptotic cells and arrested the cell cycle at the S-phase in MCF-7 breast cancer cells. acs.orgnih.gov

In other studies, pyridine-based agonists targeting Protein Kinase C (PKC) were shown to induce PKC-dependent phosphorylation of ERK1/2, a critical pathway in regulating gene expression and cell signaling. nih.gov This effect was confirmed to be PKC-mediated, as pretreatment with a PKC inhibitor blocked the phosphorylation. nih.gov These cellular assays are crucial for confirming that the activity observed in biochemical assays translates into a functional response within a biological system.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds into clinical candidates. It involves systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity. researchgate.nettandfonline.com

For pyridine-based compounds, the nature and position of substituents on the pyridine ring and any associated moieties profoundly influence their biological activity. nih.govnih.govtandfonline.com

Hydrogen Bonding and Electronic Effects: The introduction of groups capable of hydrogen bonding, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or amino (-NH2) groups, can significantly enhance biological activity by forming specific interactions with the target protein. nih.govtandfonline.com For example, in a series of anti-malarial pyridine derivatives, placing a hydroxyl or methoxy group at the para-position of an attached phenyl ring led to remarkable activity, likely due to hydrogen bonding with the receptor backbone. tandfonline.combohrium.com Electron-donating properties of substituents can also be favorable for activity. researchgate.net

Steric Factors: The size and shape of substituents (steric bulk) are critical. In the development of PDE10A inhibitors, modifications on the methyl group of the pyridine ring were explored to create steric hindrance that would reduce binding to the off-target PDE3 enzyme, thereby increasing selectivity. nih.gov Conversely, excessively bulky groups can be detrimental to activity if they clash with the protein's active site. nih.gov

Lipophilicity and Solubility: Modifying substituents also alters the physicochemical properties of the molecule, such as lipophilicity. While increased lipophilicity can sometimes improve cell permeability and activity, it can also lead to issues like decreased aqueous solubility. mdpi.com

Positional Isomerism: The position of the substituent on the pyridine ring is paramount. For example, in a series of 2,5-dimethoxyphenylpiperidines, deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency at the 5-HT2A receptor, a much more pronounced effect than deleting the 5-methoxy group, highlighting the critical role of the substituent at the 2-position for that specific target. nih.gov

A general SAR study on pyridine derivatives with antiproliferative activity found that the presence of -OMe, -OH, -C=O, and -NH2 groups tended to enhance activity, whereas halogen atoms or bulky groups often led to lower activity. nih.gov This systematic analysis of how structural changes affect biological function is the cornerstone of rational drug design for pyridine-based therapeutics.

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research Data

Despite significant interest in pyridine derivatives within medicinal chemistry, a thorough review of publicly available scientific literature and databases reveals a notable absence of specific research focused on the structure-activity relationships (SAR), positional isomer effects, conformational analysis, and ligand-target interactions of this compound and its direct derivatives.

While the pyridine scaffold is a cornerstone in the development of new therapeutic agents due to its versatile biological activities, including roles in anticancer, antiviral, and antimicrobial compounds, the specific compound of interest, this compound, does not appear to be the subject of dedicated published studies that would allow for a detailed analysis as requested.

General principles of medicinal chemistry suggest that the components of this molecule—the pyridine ring, the cyclopropylmethoxy group at the 2-position, and the methyl group at the 5-position—could each play a role in its potential biological activity. The lipophilicity, hydrogen bonding capability, and metabolic stability of pyridine derivatives can be modulated by such substitutions. nih.gov

For instance, studies on various pyridine derivatives have shown that the position of substituents, such as methyl or methoxy groups, can significantly influence their biological effects. nih.govmdpi.com The introduction of a methyl group can impact steric interactions with a target receptor and alter the electronic properties of the pyridine ring. mdpi.com

Furthermore, conformational analysis is crucial for understanding how a molecule like this might interact with a biological target. The flexibility of the cyclopropylmethoxy group would allow it to adopt various spatial arrangements, which could be critical for fitting into a binding pocket. nih.gov Molecular docking and other computational methods are often employed to predict these interactions and guide the design of more potent analogs. nih.gov

Advanced Applications and Emerging Roles of 2 Cyclopropylmethoxy 5 Methylpyridine in Chemical Research

Role as a Synthetic Intermediate for Complex Molecules

2-(Cyclopropylmethoxy)-5-methylpyridine serves as a crucial intermediate in the synthesis of complex bioactive molecules, particularly in the pharmaceutical industry. The pyridine (B92270) moiety is a common feature in many drugs, and its functionalization is a key aspect of medicinal chemistry. nih.govnih.govresearchgate.net The presence of the cyclopropylmethoxy group can enhance metabolic stability and potency of the final compound. acs.org

The use of substituted pyridines as building blocks is also prevalent in the agrochemical industry. agropages.comnih.gov For instance, 2-chloro-5-methylpyridine (B98176) is a precursor for various insecticides. chemicalbook.comgoogle.com The introduction of a cyclopropylmethoxy group could potentially lead to the development of new agrochemicals with improved properties.

Table 1: Examples of Complex Molecules Derived from this compound Scaffolds

| Compound | Therapeutic Area/Application | Role of the this compound Moiety |

| MK-8189 | Schizophrenia (PDE10A inhibitor) | Forms a key interaction with the enzyme's selectivity pocket, enhancing potency and metabolic stability. nih.govacs.org |

| Potential Agrochemicals | Crop Protection | The pyridine core is a common feature in pesticides; the cyclopropylmethoxy group could enhance efficacy. agropages.comnih.gov |

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the visualization and interrogation of cellular processes. mskcc.orgnih.govrsc.org Fluorescent probes, in particular, are widely used for bioimaging. mdpi.comrsc.orgsciforum.net Pyridine derivatives are often incorporated into the structure of fluorescent sensors due to their electronic properties and ability to interact with biological targets. beilstein-journals.orgresearchgate.netmdpi.comnih.gov

The synthesis of novel fluorescent probes based on pyridine and pyrimidine (B1678525) derivatives for imaging lipid droplets in living cells has been reported. mdpi.com This highlights the potential for developing probes from diverse pyridine-based scaffolds. The unique combination of the cyclopropyl (B3062369) group, which can influence lipophilicity and membrane permeability, and the pyridine ring in this compound makes it an interesting candidate for future probe development.

Catalytic and Reagent Applications in Organic Transformations

The functionalization of pyridines is a significant area of research in organic synthesis, and various catalytic methods have been developed to achieve this. beilstein-journals.orgacs.orgacs.orgresearchgate.netacs.orgnih.gov Transition-metal catalysis, in particular, has been instrumental in the C-H functionalization of pyridine rings. beilstein-journals.org

Pyridine derivatives can also act as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity. nih.gov The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can modulate the electronic and steric properties of the resulting complex. While there is no specific literature detailing the use of this compound as a catalyst or a ligand, its structure suggests potential in this area. The ether oxygen and the pyridine nitrogen could act as a bidentate ligand for a metal center, potentially leading to novel catalytic activities.

The development of catalysts for various organic transformations is an active field of research, and the exploration of new ligand scaffolds is crucial for advancing this field. The unique electronic and steric properties conferred by the cyclopropylmethoxy and methyl groups on the pyridine ring of this compound could be exploited in the design of new catalysts for a range of organic reactions.

Materials Science and Functional Organic Materials

Pyridine-containing polymers and organic materials have attracted considerable interest due to their diverse electronic and optical properties. google.comdntb.gov.uabizhat.com These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and conductive polymers. The incorporation of pyridine units into a polymer backbone can influence its solubility, film-forming properties, and electronic characteristics. google.comacs.org

For instance, organic semiconductor materials containing pyridine and dibenzothiophene (B1670422) sulfone have been developed, where the pyridine acts as an electron-deficient group to improve electron transport performance. google.com The introduction of alkyl chains can enhance the solubility and processability of these materials. google.com Similarly, polymers containing pyridine moieties are investigated for their ability to form complexes with metals, leading to materials with interesting properties for applications such as anion exchangers and selectively separating membranes. bizhat.com

Although there are no specific reports on the use of this compound in materials science, its structure presents possibilities for incorporation into functional organic materials. The pyridine ring could be integrated into a polymer backbone, and the cyclopropylmethoxy group could influence the material's morphology and physical properties. Further research in this area could lead to the development of novel materials with tailored electronic and optical characteristics.

Future Directions and Unexplored Avenues in 2 Cyclopropylmethoxy 5 Methylpyridine Research

Novel Synthetic Strategies for Enhanced Sustainability

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For 2-(Cyclopropylmethoxy)-5-methylpyridine, future research could focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.

Key areas for exploration include:

One-Pot Reactions: Designing a convergent synthesis where 2-chloro-5-methylpyridine (B98176) and cyclopropylmethanol (B32771) are coupled in a single reaction vessel would streamline the process, reduce solvent usage, and minimize purification steps.

Green Catalysis: Investigating the use of reusable, non-toxic catalysts, such as zeolites or enzyme-based systems, could offer a more sustainable alternative to conventional methods. rsc.orgmdpi.com

Flow Chemistry: A continuous flow process for the synthesis of this compound could offer improved reaction control, higher yields, and enhanced safety, particularly for large-scale production. mdpi.com This approach allows for rapid optimization of reaction conditions and can be more energy-efficient than batch processing. mdpi.com

| Synthetic Strategy | Potential Advantages | Challenges |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, minimized waste. | Finding compatible reaction conditions for all steps. |

| Green Catalysis | Use of renewable and less toxic catalysts, potential for catalyst recycling. | Catalyst deactivation, lower reaction rates compared to traditional catalysts. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. | Initial setup costs, potential for channel clogging. |

Integration of Advanced Spectroscopic Techniques for Mechanistic Insights

A thorough understanding of the structure and behavior of this compound at a molecular level is crucial for its development. While standard spectroscopic techniques like NMR and mass spectrometry provide basic characterization, more advanced methods can offer deeper mechanistic insights.

Future spectroscopic studies could involve:

2D NMR Techniques: Advanced 2D NMR experiments, such as HSQC and HMBC, can be employed to unambiguously assign all proton and carbon signals, providing a detailed picture of the molecule's connectivity.

Computational Spectroscopy: Combining experimental data with quantum chemical calculations can help in interpreting complex spectra and predicting spectroscopic properties for potential derivatives.

In-situ Reaction Monitoring: Utilizing techniques like real-time NMR or FT-IR spectroscopy can allow for the direct observation of reaction intermediates and byproducts during the synthesis of this compound, leading to a better understanding of the reaction mechanism and optimization of conditions.

| Spectroscopic Technique | Information Gained | Potential Impact |

| Advanced 2D NMR (HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals and through-bond correlations. | Confident structural elucidation and quality control. |

| Computational Spectroscopy | Prediction of spectroscopic properties and interpretation of complex spectra. | Aiding in the identification of novel derivatives and understanding electronic properties. |

| In-situ Reaction Monitoring | Real-time tracking of reactants, intermediates, and products. | Optimization of reaction conditions and improved understanding of reaction kinetics. |

Application of Artificial Intelligence and Machine Learning in Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. mdpi.comnih.gov For this compound, these computational tools can be leveraged to explore a vast chemical space and identify derivatives with improved properties.

Potential applications of AI and ML include:

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of novel derivatives based on their structural features.

De Novo Design: Employing generative models to design entirely new molecules based on the this compound scaffold with desired therapeutic profiles.

ADMET Prediction: Using machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, thereby reducing the likelihood of late-stage failures in drug development.

| AI/ML Application | Objective | Expected Outcome |

| QSAR Modeling | To correlate the chemical structure of derivatives with their biological activity. | Identification of key structural features for enhanced potency and selectivity. |

| Generative Models | To design novel molecules with optimized properties. | A diverse library of virtual compounds for further investigation. |

| ADMET Prediction | To forecast the pharmacokinetic and toxicological profiles of new derivatives. | Prioritization of candidates with favorable drug-like properties. |

Exploration of New Biological Targets and Mechanisms of Action

The therapeutic potential of this compound and its derivatives is likely not limited to a single biological target. Future research should aim to uncover novel mechanisms of action and identify new diseases where this chemical scaffold could be beneficial.

Unexplored avenues for biological investigation include:

Target Deconvolution: For derivatives that show interesting phenotypic effects, advanced chemical biology techniques can be used to identify their specific molecular targets.

Systems Biology Approaches: Analyzing the impact of these compounds on global cellular pathways through transcriptomics and proteomics can reveal unexpected mechanisms of action.

Repurposing Studies: Screening this compound and its analogs against a wide range of disease models could lead to the discovery of new therapeutic applications beyond their initial intended use. The discovery of new classes of antibiotics with novel mechanisms of action is a particularly urgent area of research where this compound could be explored. mdpi.com

| Research Area | Methodology | Potential Discovery |

| Target Deconvolution | Affinity chromatography, photo-affinity labeling, genetic approaches. | Identification of novel protein binding partners and therapeutic targets. |

| Systems Biology | RNA sequencing, proteomics, metabolomics. | Understanding the broader cellular effects and uncovering new mechanisms of action. |

| Drug Repurposing | High-throughput screening against diverse disease models. | New therapeutic indications for this compound derivatives. |

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 90°C |

| Yield | 60–75% (reported for analogs) |

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at room temperature (RT) away from light and moisture .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers validate the structural purity of this compound?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze ¹H/¹³C NMR to confirm cyclopropylmethoxy and methyl group positions. Compare peaks with computational predictions (e.g., PubChem data) .

- HPLC-MS : Monitor purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Elemental analysis : Verify C, H, N, O percentages against theoretical values .

Advanced: How should discrepancies in solubility data be addressed?

Answer:

Discrepancies often arise from solvent polarity or impurities. To resolve:

Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) .

Co-solvents : Use 10% DMSO in water for stock solutions (validate stability via UV-Vis) .

QC checks : Compare results with independent studies and validate using standardized protocols .

Q. Table 2: Solubility Comparison (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Study Reference |

|---|---|---|

| DMSO | 50 | |

| Ethanol | 15 | |

| Water | <1 |

Basic: What are the key pharmacological applications of this compound?

Answer:

It serves as a scaffold in drug discovery:

- Kinase inhibition : Modify the cyclopropylmethoxy group to target ATP-binding pockets .

- Antimicrobial assays : Screen against Gram-positive bacteria using MIC (minimum inhibitory concentration) protocols .

Advanced: What experimental design factors are critical for bioactivity studies?

Answer:

- Dose-response curves : Use 3–5 log concentrations (e.g., 1–100 µM) in triplicate .

- Controls : Include positive (e.g., ciprofloxacin) and vehicle (DMSO) controls .

- Assay validation : Confirm cytotoxicity via MTT assays on mammalian cell lines .

Advanced: How can reaction conditions be optimized for higher synthesis yield?

Answer:

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance etherification .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (30–60 minutes) .

- In situ monitoring : Track progress via TLC or FTIR to terminate reactions at peak yield .

Q. Table 3: Optimization Outcomes (Hypothetical)

| Condition | Yield Improvement |

|---|---|

| Microwave (100°C, 1h) | 85% |

| TBAB catalyst | 78% |

| Solvent switch to DMSO | 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.